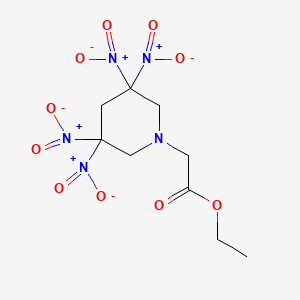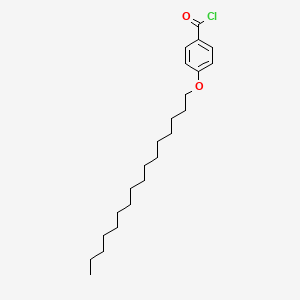
4-(Hexadecyloxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexadecyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a hexadecyloxy group and a benzoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with hexadecanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+Hexadecanol→4-(Hexadecyloxy)benzoyl chloride+HCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexadecyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form 4-(Hexadecyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions.
Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) as a catalyst.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
4-(Hexadecyloxy)benzoic acid: Formed from hydrolysis.
Ketones: Formed from Friedel-Crafts acylation.
Wissenschaftliche Forschungsanwendungen
4-(Hexadecyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of liquid crystals and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Biology: Used in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of 4-(Hexadecyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, leading to the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to attack by nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler analogue without the hexadecyloxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a hexadecyloxy group.
4-(Octadecyloxy)benzoyl Chloride: Similar structure but with an octadecyloxy group.
Uniqueness
4-(Hexadecyloxy)benzoyl chloride is unique due to the presence of the long hexadecyloxy chain, which imparts different physical and chemical properties compared to its simpler analogues. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
41696-88-2 |
|---|---|
Molekularformel |
C23H37ClO2 |
Molekulargewicht |
381.0 g/mol |
IUPAC-Name |
4-hexadecoxybenzoyl chloride |
InChI |
InChI=1S/C23H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
InChI-Schlüssel |
NTFAGGOKDZTKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


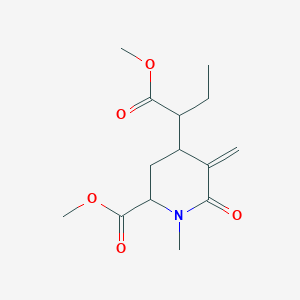
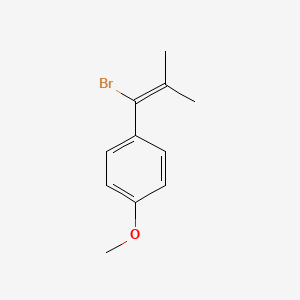
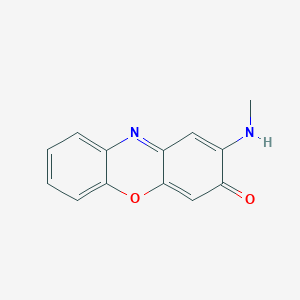
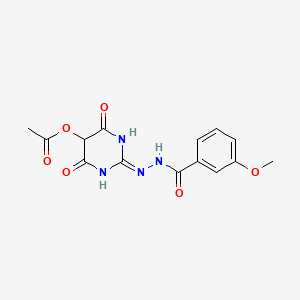
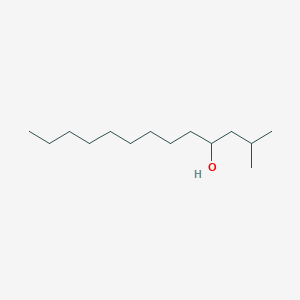

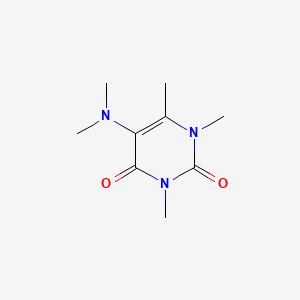
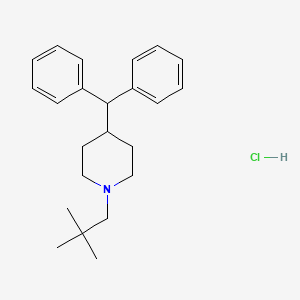
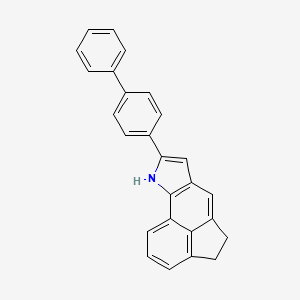
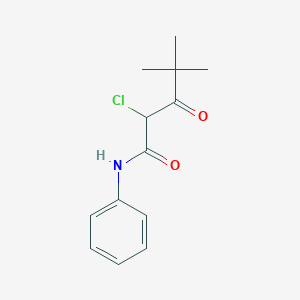

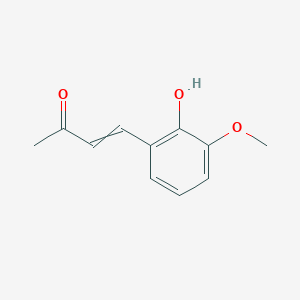
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
